1-(2-BROMOBENZOYL)-4-(PYRIDIN-2-YL)PIPERAZINE
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Overview
Description
1-(2-Bromobenzoyl)-4-(pyridin-2-yl)piperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a bromobenzoyl group attached to a piperazine ring, which is further substituted with a pyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromobenzoyl)-4-(pyridin-2-yl)piperazine typically involves the reaction of 2-bromobenzoyl chloride with 4-(pyridin-2-yl)piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromobenzoyl)-4-(pyridin-2-yl)piperazine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom in the benzoyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted piperazines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Scientific Research Applications
1-(2-Bromobenzoyl)-4-(pyridin-2-yl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(2-bromobenzoyl)-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The pyridin-2-yl group enhances the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorobenzoyl)-4-(pyridin-2-yl)piperazine
- 1-(2-Fluorobenzoyl)-4-(pyridin-2-yl)piperazine
- 1-(2-Iodobenzoyl)-4-(pyridin-2-yl)piperazine
Uniqueness
1-(2-Bromobenzoyl)-4-(pyridin-2-yl)piperazine is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interaction with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
(2-bromophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O/c17-14-6-2-1-5-13(14)16(21)20-11-9-19(10-12-20)15-7-3-4-8-18-15/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSJCCUPYYRDIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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